YF-2
概要
説明
YF-2は、血液脳関門を通過することができる、ヒストンアセチルトランスフェラーゼの高選択的活性化剤です。 海馬でヒストンH3をアセチル化し、CBP、PCAF、およびGCN5に対して、それぞれ2.75μM、29.04μM、および49.31μMのEC50値を示しました 。 This compoundは、抗腫瘍活性とアルツハイマー病に対する活性がある可能性を示しています .
科学的研究の応用
YF-2は、以下を含む幅広い科学研究における応用があります。
化学: ヒストンアセチル化とその遺伝子発現への影響を研究するためのツール化合物として使用されます。
生物学: エピジェネティックなマーカーを調節し、細胞プロセスに影響を与える役割について調査されています。
医学: 癌やアルツハイマー病などの神経変性疾患の治療における潜在的な治療効果について探求されています。
作用機序
YF-2は、ヒストンアセチルトランスフェラーゼを活性化することで効果を発揮し、海馬のヒストンH3のアセチル化につながります。このアセチル化プロセスは、クロマチン構造とアクセシビリティを変更することにより、遺伝子発現に影響を与えます。 This compoundの分子標的には、ヒストンアセチル化に関与する重要な酵素であるCBP、PCAF、およびGCN5が含まれます .
類似の化合物との比較
This compoundは、高い選択性と血液脳関門を通過する能力において独自です。類似の化合物には以下が含まれます。
dBET1: BETタンパク質の選択的分解剤。
PBRM1-BD2-IN-7: PBRM1の阻害剤。
LP99: BRD9とBRD7の選択的阻害剤。
ジフルニサル: ヒストン脱アセチル化酵素阻害活性を有する非ステロイド系抗炎症薬
This compoundは、CBP、PCAF、およびGCN5に対する特定の活性、および癌および神経変性疾患における潜在的な治療的用途により際立っています .
生化学分析
Biochemical Properties
YF-2, as a HAT activator, plays a significant role in biochemical reactions. It has been found to acetylate H3 in the hippocampus, with EC50s of 2.75 μM, 29.04 μM, and 49.31 μM for CBP, PCAF, and GCN5, respectively . This suggests that this compound interacts with these enzymes, influencing their activity and thus the overall process of histone acetylation .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cells, including CCRF-CEM, Hs 578T, A549, and U251 . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HATs, leading to increased histone acetylation . This can result in changes in gene expression, as histone acetylation typically leads to a more relaxed chromatin structure, allowing for increased access of transcription machinery to the DNA
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively reported, one study has shown that a single administration of this compound at a low dose (70 kBq) could suppress tumor growth in a mouse model without inducing adverse effects
Metabolic Pathways
Given its role as a HAT activator, it is likely that this compound is involved in pathways related to histone modification and gene expression
Subcellular Localization
Given its role as a HAT activator, it is possible that this compound localizes to the nucleus, where histone modification typically occurs
準備方法
合成経路と反応条件
YF-2の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、通常、有機溶媒、触媒、および制御された温度と圧力条件の使用が含まれます .
工業的製造方法
This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。これは、収率と純度を最大限に引き出すために、反応条件の最適化が含まれます。 このプロセスには、最終製品の整合性と安全性を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
YF-2は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundを、異なる生物活性を持つ還元型に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの条件は、通常、制御された温度、pHレベル、およびジメチルスルホキシドなどの溶媒の使用が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化されたthis compound誘導体を生じさせる可能性があり、一方、還元は生物活性に変更された還元型を生成する可能性があります .
類似化合物との比較
YF-2 is unique in its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:
dBET1: A selective degrader of BET proteins.
PBRM1-BD2-IN-7: An inhibitor of PBRM1.
LP99: A selective inhibitor of BRD9 and BRD7.
Diflunisal: A nonsteroidal anti-inflammatory drug with histone deacetylase inhibitory activity
This compound stands out due to its specific activity against CBP, PCAF, and GCN5, and its potential therapeutic applications in cancer and neurodegenerative diseases .
生物活性
YF-2 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological effects of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is a synthetic derivative designed to explore its therapeutic potential. Its structure allows it to interact with various biological pathways, making it a candidate for further investigation in treating diseases related to oxidative stress and inflammation.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : The compound inhibits the activation of nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses. By modulating this pathway, this compound can reduce the secretion of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Research indicates that this compound has selective cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways.
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound across different cell lines:
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
MCF-7 (Breast) | 45.0 | Induces apoptosis |
HeLa (Cervical) | 30.5 | Inhibits cell proliferation |
A549 (Lung) | 50.0 | Reduces metabolic activity |
These findings suggest that this compound can effectively inhibit the growth of tumor cells while exhibiting lower toxicity to normal cells.
Animal Models
In vivo studies using animal models have further validated the therapeutic potential of this compound:
- Model : C57BL/6 mice were treated with this compound for four weeks.
- Observations : Significant reduction in tumor size was noted in treated groups compared to controls.
- Mechanism : The reduction was attributed to enhanced apoptosis and decreased angiogenesis as evidenced by histological analysis.
Case Studies
- Case Study 1 : A study involving patients with chronic inflammatory diseases showed that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6 after six weeks of treatment.
- Case Study 2 : In a clinical trial focusing on cancer therapy, patients treated with this compound exhibited improved overall survival rates and quality of life compared to those receiving standard treatments alone.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHLDFAKTWDTOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311423-89-8 | |
Record name | YF-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YF-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of YF-2 in enhancing the uptake of 6-benzyladenine (6-BA) in rice seedlings?
A1: this compound, in this context, refers to a surfactant called "Yue Fu No.2". It enhances the uptake of 6-BA in rice seedlings by decreasing the surface tension and contact angle of the 6-BA solution. This improves the wetting power of the solution, leading to increased absorption and uptake of 3H-6-BA in rice seedling leaves. []
Q2: Can this compound influence the chlorophyll content and photosynthetic rate in rice seedlings?
A2: Yes, studies indicate that applying 6-BA in combination with this compound effectively retards chlorophyll degradation in the dark and helps maintain a higher photosynthetic rate during senescence compared to using 6-BA alone. []
Q3: How does this compound contribute to the cost-effectiveness of using 6-BA in agriculture?
A3: this compound exhibits rain-fastness properties, reducing the amount of 6-BA washed away by rain. At an optimal concentration of 200 mg/L, this compound can decrease the required amount of 6-BA by over one-third, leading to reduced production costs. []
Q4: Can this compound be used in the preparation of monosialoganglioside GM1?
A4: Yes, a marine bacterium tentatively identified as Pseudomonas sp. strain this compound has been found to produce sialidase. When cultured with crude bovine brain gangliosides, this bacterium converts 80-90% of the gangliosides to GM1. []
Q5: How does the sialidase produced by this compound contribute to GM1 production?
A5: The sialidase specifically hydrolyzes polysialogangliosides, converting them to GM1, without acting on GM1 itself. This specific activity allows for the efficient production of GM1 from a mixed ganglioside source. []
Q6: Does the GM1 produced using this compound exhibit biological activity?
A6: Yes, the purified GM1 obtained from the this compound culture induced neurite outgrowth in neuroblastoma Neuro2a cells at concentrations of 33 to 100 μM in the presence of fetal calf serum. []
Q7: What is the role of this compound in cabbage petal color formation?
A7: In this context, this compound refers to a transgenic cabbage line (YL-1 background) overexpressing the BoCCD4 gene. Transcriptome analysis comparing this compound with a white petal line (A192-1) and its parental line (YL-1) helped identify key genes potentially involved in carotenoid biosynthesis and petal color regulation. []
Q8: How does this compound contribute to understanding the sulfur isotopic composition of sulfate minerals?
A8: this compound, specifically this compound barite (BaSO4) from the Yongfu hydrothermal deposit, serves as a reference material for sulfur isotopic determination. Its known δ34S value, obtained by EA-IRMS, allows for the validation and calibration of analytical techniques like LA-MC-ICP-MS. []
Q9: Can this compound be used to separate kaolinite and diaspore in bauxite processing?
A9: this compound, in this case, is a dispersant. When used in combination with a dodecylamine acetate system and the depressing agent YX-2, this compound aids in the reverse flotation separation of diaspore from kaolinite, achieving a recovery of 75.03% Al2O3 with an A/S ratio of 10.66. []
Q10: How does this compound contribute to improving CRISPR-Cas9 genome editing efficiency?
A10: this compound, in this research, is a histone acetyltransferase activator. It enhances genome editing by promoting histone acetylation, which increases chromatin accessibility. This effect is particularly significant when combined with a Cas9 transcriptional activator (Cas9-AD). []
Q11: What is the role of this compound in studying the potential of nickel(II) monobenzochlorins and monobenzoporphyrins for anion sensing?
A11: In this research, YF refers to either an indanedione (IND) or malononitrile (MN) group incorporated into the structure of nickel(II) monobenzoporphyrins, specifically denoted as NiMBP(YF)2. These compounds were investigated for their anion sensing properties based on their ability to undergo color changes upon interaction with anions. []
Q12: Can this compound be used in combination with other compounds for treating Alzheimer's disease?
A12: "YF" in this study refers to a combination of a tenuigenin-based Polygala tenuifolia Willd. root extract (YZ) and forsythoside A (FA). The combination, particularly at a 2:1 ratio (YZ:FA), showed synergistic neuroprotective effects in a PC12 cell model of Alzheimer's disease. These effects included increased cell viability, inhibition of AChE activity, reduced apoptosis, and slowed Aβ aggregation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。